Cas no 103963-58-2 (Catechol-d4)

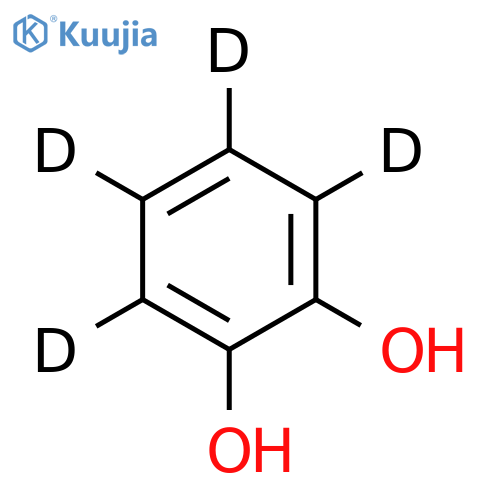

Catechol-d4 structure

商品名:Catechol-d4

Catechol-d4 化学的及び物理的性質

名前と識別子

-

- Catechol-d4

- 3,4,5,6-<2H4>-1,2-dihydroxybenzene

- Pyrocatechol-3,4,5,6-d4

- Pyrocatechol-3,4,5,6-D4(WX698004)

- 1,2-Benzene-3,4,5,6-d4-diol

- 1,2-Dihydroxybenzene - d4

- W10733

- AS-56332

- 1,2-Dihydroxybenzene-d4, 96 atom % D, 95% (CP)

- ((2)H)benzene-1,2-diol

- AKOS037645033

- DB-243235

- 103963-58-2

- 3,4,5,6-Tetradeuteriobenzene-1,2-diol

- 1,2-Benzene-3,4,5,6-d4-diol; 1,2-Benzenediol-3,4,5,6-D4; Catechol-3,4,5,6-D4; Catechol (ring-D4); Benzene-1,2-diol (ring-D4)

- MFCD12964984

- SCHEMBL19038285

- (H)benzene-1,2-diol

-

- MDL: MFCD12964984

- インチ: InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D

- InChIKey: YCIMNLLNPGFGHC-RHQRLBAQSA-N

- ほほえんだ: C1([2H])=C([2H])C([2H])=C(C(=C1[2H])O)O

計算された属性

- せいみつぶんしりょう: 114.062

- どういたいしつりょう: 114.062

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 62.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0.9

Catechol-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C215176-10mg |

Catechol-d4 |

103963-58-2 | 10mg |

$ 222.00 | 2023-09-08 | ||

| abcr | AB462046-250mg |

Pyrocatechol-3,4,5,6-d4, 95%; . |

103963-58-2 | 95% | 250mg |

€535.40 | 2025-02-18 | |

| eNovation Chemicals LLC | D761486-250mg |

Catechol-d4 |

103963-58-2 | 95% | 250mg |

$555 | 2025-02-19 | |

| eNovation Chemicals LLC | D761486-250mg |

Catechol-d4 |

103963-58-2 | 95% | 250mg |

$555 | 2024-06-07 | |

| abcr | AB462046-1 g |

Pyrocatechol-3,4,5,6-d4; . |

103963-58-2 | 1g |

€1,168.00 | 2023-07-18 | ||

| abcr | AB462046-250 mg |

Pyrocatechol-3,4,5,6-d4; . |

103963-58-2 | 250MG |

€500.70 | 2023-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504707-10mg |

Catechol-d4, |

103963-58-2 | 10mg |

¥2708.00 | 2023-09-05 | ||

| abcr | AB462046-1g |

Pyrocatechol-3,4,5,6-d4, 95%; . |

103963-58-2 | 95% | 1g |

€1659.20 | 2025-02-18 | |

| eNovation Chemicals LLC | D761486-1g |

Catechol-d4 |

103963-58-2 | 95% | 1g |

$1680 | 2024-06-07 | |

| TRC | C215176-100mg |

Catechol-d4 |

103963-58-2 | 100mg |

$ 1654.00 | 2023-09-08 |

Catechol-d4 関連文献

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

103963-58-2 (Catechol-d4) 関連製品

- 533-73-3(1,2,4-Benzenetriol)

- 608-80-0(HHB)

- 636-32-8(1,2,4,5-Benzenetetrol)

- 87-66-1(Pyrogallol)

- 202656-22-2(Catechol-d6)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:103963-58-2)Catechol-d4

清らかである:99%/99%

はかる:250mg/1g

価格 ($):313.0/968.0